molecular formula C8H10N2 B13323333 1-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole

1-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole

Cat. No.: B13323333
M. Wt: 134.18 g/mol
InChI Key: NYUHAXLNNVJOCD-UHFFFAOYSA-N
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Description

1-(Bicyclo[111]pentan-1-yl)-1H-pyrazole is a compound that features a unique bicyclo[111]pentane structure fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bicyclo[111]pentan-1-yl)-1H-pyrazole typically involves the construction of the bicyclo[11One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . Another approach involves the enantioselective C–H functionalization of bicyclo[1.1.1]pentanes using donor/acceptor diazo compounds catalyzed by chiral dirhodium complexes .

Industrial Production Methods: Industrial production methods for this compound are still under development, with research focusing on scalable and efficient synthetic routes. The use of Grignard reagents and other organometallic methods has shown promise in producing bicyclo[1.1.1]pentane derivatives on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 1-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the pyrazole ring to its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents and organometallic reagents are commonly employed for substitution reactions.

Major Products: The major products formed from these reactions include substituted pyrazoles, ketones, alcohols, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole involves its interaction with molecular targets through its pyrazole ring. The bicyclo[1.1.1]pentane core provides a rigid and strained framework that can influence the compound’s binding affinity and specificity. The pyrazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological targets .

Comparison with Similar Compounds

Uniqueness: 1-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole stands out due to its combination of a strained bicyclic system and a heterocyclic pyrazole ring. This unique structure imparts distinct physicochemical properties, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

1-(1-bicyclo[1.1.1]pentanyl)pyrazole

InChI

InChI=1S/C8H10N2/c1-2-9-10(3-1)8-4-7(5-8)6-8/h1-3,7H,4-6H2

InChI Key

NYUHAXLNNVJOCD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2)N3C=CC=N3

Origin of Product

United States

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